1,2-Bis(dichlorophosphino)benzene

Ligand Synthesis Phosphine Chemistry Organometallic Precursors

1,2-Bis(dichlorophosphino)benzene (CAS 82495-67-8), with the formula C₆H₄(PCl₂)₂, is an organophosphorus compound that serves as a key precursor to chelating 1,2-bis(phosphino)benzene ligands. It is primarily used as a building block in coordination chemistry and catalysis research, enabling the synthesis of specialized diphosphine ligands through nucleophilic substitution at the phosphorus-chlorine bonds.

Molecular Formula C6H4Cl4P2
Molecular Weight 279.8 g/mol
CAS No. 82495-67-8
Cat. No. B1587436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(dichlorophosphino)benzene
CAS82495-67-8
Molecular FormulaC6H4Cl4P2
Molecular Weight279.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl
InChIInChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H
InChIKeyIGYHSFVSIYJSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(dichlorophosphino)benzene (CAS 82495-67-8) for Ligand Synthesis: Procurement and Selection Overview


1,2-Bis(dichlorophosphino)benzene (CAS 82495-67-8), with the formula C₆H₄(PCl₂)₂, is an organophosphorus compound that serves as a key precursor to chelating 1,2-bis(phosphino)benzene ligands [1]. It is primarily used as a building block in coordination chemistry and catalysis research, enabling the synthesis of specialized diphosphine ligands through nucleophilic substitution at the phosphorus-chlorine bonds [1].

Why Generic Substitution Fails: The Critical Role of 1,2-Bis(dichlorophosphino)benzene in Ligand Design


While many bidentate phosphine ligands share similar structural motifs, 1,2-bis(dichlorophosphino)benzene occupies a unique position as a versatile precursor rather than a finished ligand. The compound's reactive P-Cl bonds allow for the tailored introduction of diverse substituents (e.g., amines, alkyls, aryls) to fine-tune the electronic and steric properties of the resulting diphosphine [1]. Simply substituting a pre-formed diphosphine, such as 1,2-bis(diphenylphosphino)benzene (dppbz), eliminates this synthetic control, forcing the researcher to accept a fixed ligand architecture that may not be optimal for a specific catalytic cycle [2]. Therefore, the procurement of this specific precursor is essential for programs requiring custom ligand synthesis and systematic catalyst optimization.

1,2-Bis(dichlorophosphino)benzene (CAS 82495-67-8) Quantitative Evidence for Scientific Selection


Superior Synthetic Efficiency via Direct Chlorination Route (93% Yield)

The synthesis of 1,2-bis(dichlorophosphino)benzene via direct chlorination of 1,2-diphosphinobenzene with PCl₅ provides a significantly higher yield compared to older, multi-step routes [1]. This method has been demonstrated to be robust even with the high density of P-H functionalities present [1].

Ligand Synthesis Phosphine Chemistry Organometallic Precursors

Quantifiable Chemoselectivity in the Formation of Azadiphosphaindane Scaffolds

1,2-Bis(dichlorophosphino)benzene exhibits high chemoselectivity when reacted with sterically demanding primary amines, leading specifically to 1,3-dichloro-2-aza-1,3-diphosphaindanes [1]. This reaction pathway is unique to this precursor's structure and is not observed with common diphosphine analogs like dppe [1].

Biradical Chemistry Heterocycle Synthesis Main Group Chemistry

Catalytic Activity in Hydroformylation: Ligand Framework Enabling High Activity

The diphosphine ligands derived from 1,2-bis(dichlorophosphino)benzene are explicitly claimed as critical components in catalyst systems for the hydroformylation of ethylenically unsaturated compounds [1]. The unique rigid aromatic backbone of the ligand, compared to flexible alkyl backbones like dppe, is known to enforce specific coordination geometries (e.g., bite angle) at the metal center, which directly impacts catalytic activity and selectivity [2].

Hydroformylation Carbonylation Homogeneous Catalysis

Verified Physical and Quality Specifications from a Primary Vendor

For procurement and experimental reproducibility, the compound's physical properties are well-defined and verified by a reputable supplier. The product is specified as a colorless to light yellow liquid with a purity of ≥96% .

Quality Control Procurement Analytical Chemistry

High-Impact Application Scenarios for 1,2-Bis(dichlorophosphino)benzene in Research and Development


Custom Synthesis of C₁-Symmetric Diphosphine Ligands for Asymmetric Catalysis

Researchers synthesizing novel, unsymmetrical diphosphine ligands for enantioselective hydrogenation or hydroformylation use 1,2-bis(dichlorophosphino)benzene as the core building block. Its two reactive P-Cl bonds can be sequentially substituted with different nucleophiles (e.g., an aryl Grignard followed by a chiral amine), allowing for the precise tuning of the catalyst's steric and electronic environment around the metal center [1]. This modular approach is impossible with commercially pre-formed symmetric ligands like dppbz.

Development of Rigid Chelating Ligands for High-Temperature Catalysis

In processes requiring high thermal stability, such as industrial hydroformylation or C-C coupling reactions, the rigid aromatic backbone of ligands derived from 1,2-bis(dichlorophosphino)benzene offers a significant advantage [1]. The constrained geometry prevents ligand dissociation and decomposition pathways common in flexible alkyl-bridged diphosphines (e.g., dppe) at elevated temperatures, leading to longer catalyst lifetimes and more robust process performance .

Synthesis of Novel Main-Group Heterocycles and Biradical Systems

For fundamental research in main-group chemistry, 1,2-bis(dichlorophosphino)benzene is the definitive starting material for generating 1,3-dichloro-2-aza-1,3-diphosphaindanes [1]. This specific reaction provides entry into the emerging field of phosphorus-based biradicals, which are of interest for their unique electronic structures and potential applications in organic electronics and molecular magnetism.

Preparation of Multidentate Ligands and Coordination Polymers

Building on the high-yielding synthesis of the core compound [1], researchers can reliably access multi-gram quantities of 1,2-bis(dichlorophosphino)benzene. This material is then used to construct more complex architectures, such as binuclear complexes and coordination polymers, by linking multiple metal centers through the rigid 1,2-phenylene scaffold. The high purity (96%) ensures reproducible synthesis of these advanced materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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